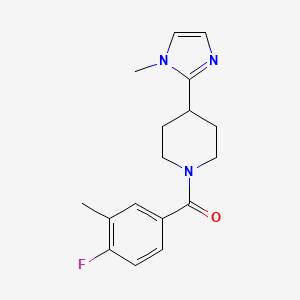

![molecular formula C23H21FN4O B5542356 7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazo[1,2-a]quinolines, including structures related to "7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline", typically involves microwave-assisted uncatalyzed amination protocols. These processes yield compounds characterized by significant fluorescence emission intensity when bound to ct-DNA, hinting at their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Molecular Structure Analysis

The crystal and molecular structures of benzimidazoquinolines exhibit planarity with weak intermolecular hydrogen bonds and π–π aromatic interactions. This structural arrangement contributes to their stability and reactivity, influencing their chemical behavior and interaction with biological macromolecules (Perin et al., 2011).

Applications De Recherche Scientifique

Fluorescent Probes for DNA Detection

One notable application is in the development of novel fluorescent probes for DNA detection. For instance, the synthesis of novel benzimidazo[1,2-a]quinolines, which share structural similarities with the compound , has been accomplished. These compounds exhibit significant fluorescence emission intensity when bound to ct-DNA, highlighting their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Sensing Technologies

Another area of application is in sensing technologies, particularly for detecting hazardous substances. A study involving a quinoline-benzimidazole conjugate demonstrated visual fluorescence quenching towards picric acid, showcasing its utility as a highly sensitive and selective sensor (Jiang et al., 2019). This indicates the potential of structurally similar compounds for environmental monitoring and safety applications.

Pharmaceutical Developments

Furthermore, derivatives of benzimidazole and quinoline have been explored for their antitumor properties. The synthesis and biological evaluation of new benzimidazole derivatives related to benzimidazo[1,2-a]quinolines have shown significant antiproliferative activity on various tumor cell lines. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic efficacy (Hranjec et al., 2010).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility of quinoline and its derivatives in advanced technology applications (Lipunova et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(7-fluoro-2-methylquinolin-4-yl)-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O/c1-13-5-3-6-18-21(13)27-22(26-18)20-7-4-10-28(20)23(29)17-11-14(2)25-19-12-15(24)8-9-16(17)19/h3,5-6,8-9,11-12,20H,4,7,10H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQLFLDCOPTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3C(=O)C4=C5C=CC(=CC5=NC(=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)